molecular formula C16H10Cl2N2O B2442646 4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol CAS No. 477846-95-0

4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol

Cat. No.: B2442646
CAS No.: 477846-95-0
M. Wt: 317.17
InChI Key: FJKGHFSIYGQJCT-UHFFFAOYSA-N
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Description

4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol is a chemical compound for research use. It belongs to the phenylpyrimidine class. Researchers can use it in various studies. More details will be added soon. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[4-(2,4-dichlorophenyl)pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-11-3-6-13(14(18)9-11)15-7-8-19-16(20-15)10-1-4-12(21)5-2-10/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKGHFSIYGQJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol typically involves the reaction of 2,4-dichlorophenyl with pyrimidinyl derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product .

Chemical Reactions Analysis

Key Steps:

  • Pyrimidine Ring Formation :

    • Diethyl malonate reacts with formamide under basic conditions (sodium ethoxide in ethanol) to yield 4,6-dihydroxypyrimidine .

    • Chlorination with thionyl chloride (SOCl₂) in dichloroethane produces 4,6-dichloropyrimidine .

  • Dichlorophenyl Group Introduction :

    • Suzuki coupling or Ullmann-type reactions introduce the 2,4-dichlorophenyl moiety. For example:

      • Copper-catalyzed coupling of aryl halides with resorcinol derivatives under reflux conditions .

  • Phenolic Hydroxylation :

    • Hydrolysis of a protected methoxy group (e.g., using BBr₃) yields the final benzenol structure .

Example Reaction Pathway :

StepReagents/ConditionsIntermediate/ProductYield
1Formamide, NaOEt, EtOH, 70–90°C4,6-Dihydroxypyrimidine83%
2SOCl₂, dichloroethane, reflux4,6-Dichloropyrimidine85–90%
3Cu catalyst, aryl halide, 130°C4-(2,4-Dichlorophenyl)pyrimidine~75%
4BBr₃, DCM, rt4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol71–95%

Substitution Reactions

The compound undergoes electrophilic and nucleophilic substitutions due to its reactive sites:

Electrophilic Aromatic Substitution:

  • Phenolic Ring :

    • The hydroxyl group activates the benzene ring toward nitration or sulfonation at the ortho and para positions.

    • Electron-withdrawing dichlorophenyl groups may direct substitution to less hindered positions .

Nucleophilic Aromatic Substitution:

  • Pyrimidine Ring :

    • Chlorine atoms at positions 4 and 6 of the pyrimidine can be displaced by nucleophiles (e.g., amines, alkoxides) .

    • Example: Reaction with ammonia yields aminopyrimidine derivatives .

Coupling Reactions

The dichlorophenyl and pyrimidinyl groups enable cross-coupling reactions:

Suzuki Coupling:

  • The aryl chloride reacts with boronic acids (e.g., phenylboronic acid) under palladium catalysis to form biaryl derivatives .

  • Conditions : Pd(PPh₃)₄, K₂CO₃, ethanol/water, reflux .

Ullmann Coupling:

  • Copper-catalyzed coupling with phenols or amines forms diaryl ethers or aryl amines .

    • Example: Synthesis of herbicidal analogs via CuBr/triphenylphosphine .

Stability and Reactivity

  • Thermal Stability :

    • Decomposes above 200°C, with potential loss of chlorine atoms .

  • pH Sensitivity :

    • The phenolic hydroxyl group undergoes deprotonation in basic media, enhancing solubility.

  • Redox Reactions :

    • Limited data exists, but the pyrimidine ring may undergo reduction under hydrogenation conditions.

Scientific Research Applications

Medicinal Chemistry

4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol has been studied for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. Its structural features could enhance interactions with microbial targets, leading to effective inhibition of growth .

Biochemical Studies

The compound is also utilized in biochemical research for understanding enzyme interactions and mechanisms:

  • Enzyme Inhibition Studies : Like other phenolic compounds, it may serve as an inhibitor for enzymes such as acetylcholinesterase, which is crucial in neurodegenerative disease research . Compounds derived from similar frameworks have shown promise in modulating neurotransmitter levels, potentially aiding in treatments for conditions like Alzheimer’s disease.

Case Study 1: Anticancer Activity

A study explored the cytotoxic effects of various derivatives of this compound against breast and liver cancer cell lines. Results indicated that modifications to the dichlorophenyl group significantly enhanced the activity, suggesting structure-activity relationships that could guide future drug design .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The study found that variations in substituents affected the bioactivity, highlighting the importance of chemical structure in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol include:

  • 2,4-Dichlorophenol
  • 2,4-Dichlorophenic acid
  • 4,6-Dichlorophenol

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which combines the dichlorophenyl and pyrimidinyl groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in medicinal chemistry and neuropharmacology.

Biological Activity

4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol, with the chemical formula C16H10Cl2N2OC_{16}H_{10}Cl_2N_2O and CAS number 477846-95-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a dichlorophenyl group attached to a pyrimidine ring, which is further connected to a phenolic moiety. The molecular weight is approximately 317.17 g/mol. The compound's unique structure may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. It is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The presence of the pyrimidine ring suggests potential interactions with enzymes that are critical in metabolic pathways.
  • Modulation of Receptor Activity : The compound may influence receptor-mediated signaling, which can affect various physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study involving derivatives of related compounds demonstrated their effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar activities .

Case Studies and Experimental Data

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Efficacy : A study reported on the synthesis of new heterocyclic compounds derived from similar frameworks that exhibited notable antimicrobial and antifungal activities. These findings suggest a pathway for exploring the biological efficacy of this compound in similar contexts .
  • Anticancer Studies : Research on pyrimidine derivatives has indicated their role in cancer therapy, particularly in targeting specific cancer cell lines. For instance, certain derivatives were shown to inhibit tumor growth in vitro and in vivo models .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibited significant activity against bacteria and fungi
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Q & A

Q. What are the critical steps in synthesizing 4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol with high purity?

The synthesis involves multi-step reactions, including:

  • Coupling reactions : Formation of the pyrimidine core via nucleophilic aromatic substitution between chlorinated pyrimidine intermediates and phenolic derivatives under controlled temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the final product. Purity is verified via HPLC (>95%) .
  • Reaction optimization : Solvent choice (e.g., DMF for polar intermediates) and catalyst selection (e.g., Pd/C for hydrogenation steps) are critical for yield improvement .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, pyrimidine protons at δ 8.3–8.6 ppm) .
  • Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+^+ at m/z 359.02) .
  • X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks, as demonstrated in structurally analogous dihydropyridine-carbonitrile systems .

Q. How is the biological activity of this compound typically assessed in preliminary studies?

  • In vitro assays : Use of cell lines (e.g., MCF-7 for anticancer activity) to measure IC50_{50} values via MTT assays .
  • Enzyme inhibition studies : Kinase or protease inhibition assays (e.g., fluorescence-based readouts) to identify target interactions .
  • Comparative analysis : Benchmarking against structurally similar compounds (e.g., pyrimidine-phenol hybrids) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Discrepancies may arise from:

  • Experimental variability : Differences in cell culture conditions (e.g., serum concentration, passage number). Standardize protocols and include positive controls (e.g., doxorubicin for cytotoxicity assays) .
  • Structural analogs : Compare substituent effects (e.g., replacing 2,4-dichlorophenyl with 4-fluorophenyl) to isolate activity contributors .
  • Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to evaluate significance across datasets .

Q. What computational strategies support the design of derivatives with enhanced activity?

  • Molecular docking : Screen against target proteins (e.g., EGFR kinase) using software like AutoDock Vina to predict binding affinities .
  • QSAR modeling : Correlate electronic parameters (Hammett σ constants) or lipophilicity (logP) with bioactivity data to guide derivatization .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites for functionalization .

Q. What methodologies are effective for synthesizing and characterizing sulfone/sulfoxide derivatives?

  • Oxidation protocols : Treat thioether intermediates with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to yield sulfoxides (1 eq.) or sulfones (2 eq.) .
  • Analytical differentiation : Use 1^1H NMR chemical shifts (sulfoxide protons at δ 2.8–3.1 ppm; sulfones lack protons on sulfur) .
  • Biological profiling : Compare solubility (via shake-flask method) and membrane permeability (Caco-2 cell assays) of derivatives to optimize pharmacokinetics .

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